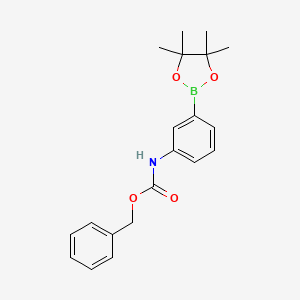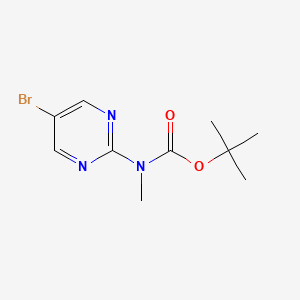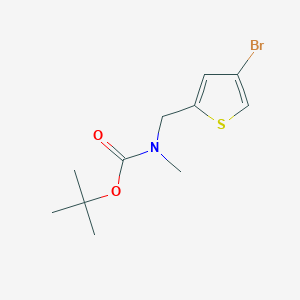
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a chemical compound featuring a four-membered oxetane ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening products.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Ring-opened carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, oxetane-containing compounds are investigated for their ability to modulate physicochemical properties of drug candidates, enhancing their stability and bioavailability .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
作用機序
The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its oxetane and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
- Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Azetidine derivatives
Comparison: Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a pyridine moiety. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other similar compounds .
特性
分子式 |
C9H8NNaO3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC名 |
sodium;3-pyridin-2-yloxetane-3-carboxylate |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)9(5-13-6-9)7-3-1-2-4-10-7;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChIキー |
QKRKFERLGBZNOT-UHFFFAOYSA-M |
正規SMILES |
C1C(CO1)(C2=CC=CC=N2)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)



![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)
